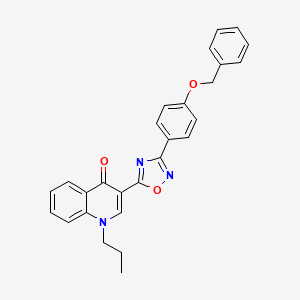

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzyloxyphenyl group, an oxadiazole ring, and a quinolinone moiety, which contribute to its diverse chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are utilized to obtain the compound in its pure form .

化学反応の分析

Types of Reactions

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activities .

科学的研究の応用

Key Properties

- Molecular Weight : 440.49 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Stability : Stable under standard laboratory conditions.

Medicinal Chemistry

The compound has shown promising results in various biological assays, indicating potential as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer pathways.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific derivative of interest showed significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a lead compound for further development .

- Mechanism of Action : Research indicates that the oxadiazole moiety may interfere with DNA synthesis or repair mechanisms, leading to apoptosis in cancer cells. This mechanism has been observed in several related compounds .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.

Applications

- OLEDs : The incorporation of quinoline derivatives into OLED materials has been studied for their ability to enhance light emission efficiency and stability .

- Sensors : The sensitivity of the oxadiazole group to environmental changes makes it a candidate for use in chemical sensors that detect specific analytes through fluorescence changes .

Pharmaceutical Formulations

The solubility profile of the compound suggests its potential use in pharmaceutical formulations. It can be formulated into various dosage forms, including tablets and injectables.

Formulation Studies

- Bioavailability Enhancements : Studies are ongoing to explore methods to enhance the bioavailability of the compound through novel formulation techniques such as nanoemulsions and solid lipid nanoparticles .

| Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Antimicrobial | E. coli | 20 | |

| Antioxidant | DPPH Assay | 30 |

作用機序

The mechanism of action of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, leading to the suppression of cancer cell proliferation. The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent signaling cascades that promote cell growth and survival .

類似化合物との比較

Similar Compounds

3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: This compound shares the benzyloxyphenyl group but differs in the presence of a pyrazole ring instead of an oxadiazole ring.

1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit kinase inhibitory activities but have a different core structure compared to the quinolinone moiety.

Uniqueness

The uniqueness of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one lies in its combination of structural features that confer distinct chemical and biological properties. Its ability to inhibit EGFR kinase and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry .

生物活性

The compound 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its pharmacological implications.

Chemical Structure

The compound features a complex structure comprising a quinoline core linked to a benzyloxy-substituted oxadiazole moiety. This unique configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been tested against various cancer cell lines, including:

- MCF-7 (breast cancer)

- SiHa (cervical cancer)

- PC-3 (prostate cancer)

In vitro assays indicated that certain derivatives showed promising cytotoxic effects. For example, one study reported an IC50 value of 3.60 ± 0.45 µM against SiHa cells and 2.97 ± 0.88 µM against PC-3 cells for related compounds .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | SiHa | 3.60 ± 0.45 |

| 5d | PC-3 | 2.97 ± 0.88 |

| 5r | HEK | 38.30 |

| 5i | HEK | 45.23 |

These results indicate selective potency towards cancer cells while demonstrating lower toxicity towards normal cells (IC50 > 50 µM for most compounds tested).

Enzyme Inhibition

Another significant aspect of the biological activity of oxadiazole derivatives is their ability to inhibit specific enzymes such as monoamine oxidase B (MAO B). A related compound demonstrated potent inhibition with an IC50 value in the low nanomolar range (1.4 nM), showcasing a high selectivity for MAO B over MAO A . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Table 2: Enzyme Inhibition Potency of Related Compounds

| Compound | Enzyme Inhibited | IC50 (nM) | Selectivity Ratio (A/B) |

|---|---|---|---|

| 12a | MAO B | 1.4 | >71,400 |

| Other Compounds | Various | Varies | Varies |

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as tubulin and various enzymes involved in metabolic pathways. Molecular docking studies have suggested that these compounds can bind effectively to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization, which is essential for cell division .

Case Studies

Several studies have explored the biological potential of oxadiazole derivatives:

- Study on Cytotoxicity : A recent evaluation of several oxadiazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity against breast and prostate cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .

- Enzyme Selectivity Analysis : Research highlighted the selectivity of certain oxadiazole derivatives for MAO B over MAO A, emphasizing their potential for treating neurological disorders without affecting other monoamine pathways .

特性

IUPAC Name |

3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-2-16-30-17-23(25(31)22-10-6-7-11-24(22)30)27-28-26(29-33-27)20-12-14-21(15-13-20)32-18-19-8-4-3-5-9-19/h3-15,17H,2,16,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOMHCKLRBMNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。